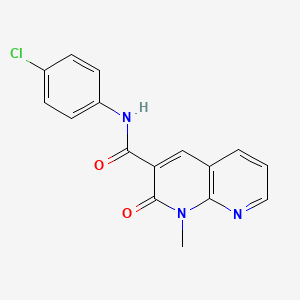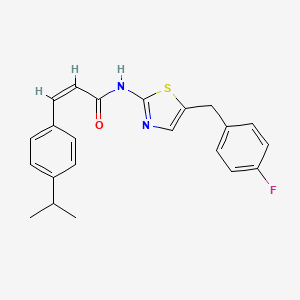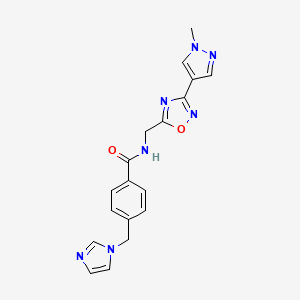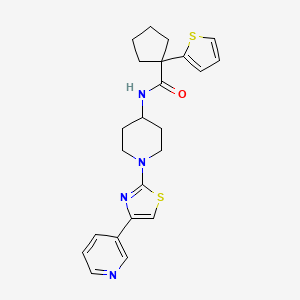
2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide, also known as NSC 163501, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 prevents cancer cells from dividing and growing, leading to cell death. 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 has been shown to induce DNA damage and cell cycle arrest in cancer cells. It also affects the expression of various genes involved in cell growth and survival. In addition, 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 has been shown to have low toxicity in normal cells, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 has several advantages for lab experiments, including its ability to inhibit topoisomerase II, induce apoptosis, and have low toxicity in normal cells. However, 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 also has limitations, such as its low solubility in water and its potential to interact with other drugs.
将来の方向性
There are several future directions for 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 research, including:
1. Studying the efficacy of 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 in combination with other cancer treatments.
2. Investigating the potential use of 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 in different types of cancer.
3. Developing new synthesis methods for 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 to improve its solubility and reduce potential drug interactions.
4. Studying the mechanism of action of 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 in more detail to identify potential targets for cancer treatment.
5. Investigating the potential use of 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 in other diseases besides cancer.
Conclusion:
2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 is a chemical compound that has shown promise in scientific research for its potential therapeutic properties in cancer treatment. It inhibits topoisomerase II, induces apoptosis, and has low toxicity in normal cells. However, further research is needed to fully understand its mechanism of action and potential uses in cancer treatment and other diseases.
合成法
2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-hydroxyaniline to yield 4-methoxy-N-(4-hydroxyphenyl)benzenesulfonamide. The second step involves the reaction of the previous product with thionyl chloride and phosphorus pentachloride to yield 2,5-dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide, which is 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501.
科学的研究の応用
2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 has been studied for its potential therapeutic properties, particularly in cancer treatment. Studies have shown that 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 has anti-cancer properties, inhibiting the growth of various cancer cell lines such as breast cancer, colon cancer, and lung cancer. 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 has also been studied for its potential use in combination with other cancer treatments such as radiation therapy and chemotherapy.
特性
IUPAC Name |
2,5-dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4S/c1-20-12-6-11(15)13(7-10(12)14)21(18,19)16-8-2-4-9(17)5-3-8/h2-7,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCXNFGVMBCPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2772964.png)

![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide](/img/structure/B2772966.png)
![N~1~-benzyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-thienylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2772967.png)
![Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2772968.png)




![1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2772974.png)

![2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2772979.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2772985.png)